molecular formula C13H18O2 B6287672 4-(2,6-Dimethylphenyl)oxan-4-ol CAS No. 2737207-15-5

4-(2,6-Dimethylphenyl)oxan-4-ol

Cat. No.: B6287672
CAS No.: 2737207-15-5
M. Wt: 206.28 g/mol
InChI Key: GWISKAKHQYLYNA-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)oxan-4-ol is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a hydroxyl group and a 2,6-dimethylphenyl moiety. This structural combination makes it a candidate for pharmaceutical and chemical applications, particularly in antimalarial research .

Properties

IUPAC Name

4-(2,6-dimethylphenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-4-3-5-11(2)12(10)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWISKAKHQYLYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenyl)oxan-4-ol typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with tetrahydrofuran-4-one under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(2,6-Dimethylphenyl)oxan-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,6-Dimethylphenyl)oxan-4-ol is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential pharmaceutical intermediate for drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)oxan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Antimalarial Analogs: Compound 20 (4-tert-Butylphenyl, 2,6-Dimethylphenyl Substituted Derivative)

Structural Differences :

  • Compound 20 (from ) replaces the oxane ring with a different scaffold but retains the 2,6-dimethylphenyl group paired with a 4-tert-butylphenyl substituent.
  • 4-(2,6-Dimethylphenyl)oxan-4-ol features an oxane core, which may enhance solubility compared to compound 20’s non-oxygenated structure.

Regulatory Benchmark: 4,4’-Methylenedi-2,6-xylenol

Structural Differences :

  • This compound (ECHA: 4,4’-methylenedi-2,6-xylenol) consists of two 2,6-dimethylphenol groups linked by a methylene bridge, contrasting with the oxane-hydroxyl structure of the target compound.

Physicochemical and Regulatory Properties :

  • ECHA classifies it as a substance of very high concern (SVHC) due to endocrine-disrupting properties . While this compound lacks such regulatory flags, its structural similarity to xylenol derivatives warrants caution in toxicity assessments.

Functional Analog: 2-(4-Methylphenyl)propan-1-ol

Structural Differences :

  • This compound (FDB013412) has a linear propanol chain with a 4-methylphenyl substituent, lacking the cyclic ether and 2,6-dimethyl substitution of the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents IC50 (µM) Key Applications
This compound Oxane ring 2,6-Dimethylphenyl, -OH Not reported Pharmaceutical research
Compound 20 Non-oxane scaffold 4-tert-Butylphenyl, 2,6-dimethylphenyl 1.373 Antimalarial agent
4,4’-Methylenedi-2,6-xylenol Methylene-linked xylenols Two 2,6-dimethylphenol groups N/A Industrial/Regulated SVHC
2-(4-Methylphenyl)propan-1-ol Propanol chain 4-Methylphenyl N/A Industrial synthesis

Key Findings and Implications

  • The 2,6-dimethylphenyl group is a conserved pharmacophore in antimalarial compounds, enhancing target affinity .
  • Regulatory profiles vary significantly: xylenol derivatives may carry SVHC classifications, whereas the target compound’s safety data remain understudied .

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